molecular formula C14H8ClNO2 B101596 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18600-52-7

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B101596
CAS No.: 18600-52-7
M. Wt: 257.67 g/mol
InChI Key: OMXNVOLVJFGYGQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by the presence of a benzene ring fused to an oxazinone ring, with a chlorine atom attached to the benzene ring. It has garnered interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate, which then undergoes cyclization with salicylic acid to yield the desired benzoxazinone compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which can exhibit different biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one
  • 2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one
  • 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Uniqueness

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, the chlorine atom can enhance certain properties, such as antimicrobial activity .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243541
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-52-7
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18600-52-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the antimicrobial activity of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives?

A: Researchers synthesized a series of derivatives based on the 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one structure and evaluated their antimicrobial activity. [] While the specific mechanism of action wasn't elucidated in the study, the research demonstrated that modifications to the aromatic ring of the base structure could influence the antimicrobial activity. This finding suggests the potential for developing more potent derivatives within this chemical class. Further research is needed to explore specific structure-activity relationships and identify optimal modifications for enhanced antimicrobial effects.

Q2: How were the synthesized 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives characterized?

A: The study employed Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy to confirm the structure of the synthesized derivatives. [] FTIR provided information about the functional groups present in the molecules, while H1 NMR confirmed the arrangement of hydrogen atoms within the molecular structure. This combined spectroscopic data confirmed the successful synthesis of the intended 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives.

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